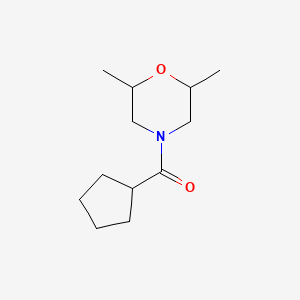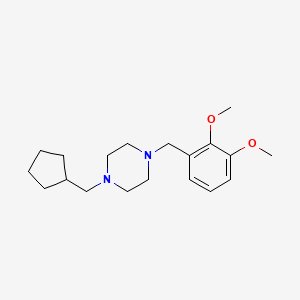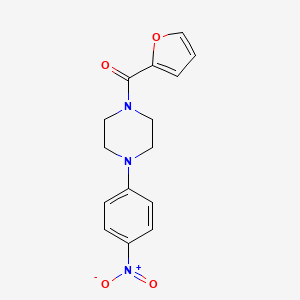
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine, also known as CPCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCM is a morpholine derivative that has a cyclopentylcarbonyl group attached to it. This compound has been extensively studied for its unique properties and potential applications in drug discovery, material science, and catalysis.
Wirkmechanismus
The exact mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and physiological effects:
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which play important roles in cancer cell growth and proliferation. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to affect the expression of several genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer drugs. However, one of the limitations of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. One area of research could focus on the development of new cancer drugs based on the structure of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Additionally, further studies could be carried out to investigate the potential antimicrobial and antiviral properties of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Finally, research could be carried out to investigate the potential use of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine in catalysis and material science applications.
Conclusion:
In conclusion, 4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Its ease of synthesis and potent antitumor activity make it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand the mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine and its potential applications in other areas.
Synthesemethoden
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine can be synthesized through several methods, including the reaction of 2,6-dimethylmorpholine with cyclopentanone in the presence of a suitable catalyst. The reaction occurs through the formation of an iminium ion intermediate, which is then reduced to form 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. The synthesis of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is relatively straightforward and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in drug discovery. It has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
IUPAC Name |
cyclopentyl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-7-13(8-10(2)15-9)12(14)11-5-3-4-6-11/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSHIJAEHLCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(2,6-dimethylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)

![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)

![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)
![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)

![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)